2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
Description
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate ester core substituted with a 3-methyl group and an amino-oxoethyl moiety linked to a 3-methylbenzyl group. This structure combines aromatic thiophene and benzyl motifs, which are common in bioactive molecules and materials science.
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-3-5-13(8-11)9-17-14(18)10-20-16(19)15-12(2)6-7-21-15/h3-8H,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMSEHRHVWMTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((3-methylbenzyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is utilized in the synthesis of other thiophene derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s key structural elements are compared below with related derivatives:
Key Observations:
- Lipophilicity : The 3-methylbenzyl group in the target compound likely increases lipophilicity compared to polar derivatives like 6o or hydroxyphenyl-containing analogs.
- Synthetic Flexibility: Compounds with amino-oxoethyl linkers (e.g., ) are often synthesized via Petasis multicomponent reactions or acylation steps, suggesting similar routes for the target compound .
Physical and Spectroscopic Properties
Data from analogous compounds provide insights into expected properties:
Biological Activity
2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The compound has the following chemical properties:
- Molecular Formula: C16H17N1O3S1
- Molecular Weight: 303.37 g/mol
- CAS Number: 1291873-99-8
Synthesis Method:
The synthesis typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((3-methylbenzyl)amino)-2-oxoethyl chloride in a solvent like dichloromethane under reflux conditions. This method allows for the formation of the desired compound with reasonable yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation: The compound may bind to certain receptors, altering their activity and impacting various biological processes.
Therapeutic Applications
Research indicates that this compound has potential therapeutic properties, including:
- Anti-inflammatory Activity: Studies show that thiophene derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties: The compound is being investigated for its effectiveness against various bacterial strains.
- Anticancer Effects: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is compared with other thiophene derivatives:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | Antioxidant | Exhibits significant free radical scavenging activity. |
| 3-Hydroxythieno[3,4-b]thiophene-2-carboxylate | Chemical Building Block | Used in synthesizing diverse thieno[3,4-b]thiophene derivatives. |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Antimicrobial | Demonstrated effectiveness against several pathogenic bacteria. |
This comparison illustrates that while many thiophene derivatives exhibit beneficial biological activities, the specific structural features of this compound contribute to its unique therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Anti-inflammatory Studies: A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
- Antimicrobial Testing: In vitro assays demonstrated that the compound exhibited bacteriostatic activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Cancer Cell Proliferation Inhibition: Research highlighted that this compound could inhibit the proliferation of human cancer cell lines by inducing apoptosis, thereby showcasing its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
